molecular formula C12H25N B13610680 n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine

n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine

Cat. No.: B13610680
M. Wt: 183.33 g/mol
InChI Key: ZPCCQGKZRQUVFS-UHFFFAOYSA-N
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Description

n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine is a chemical compound with the molecular formula C12H25N and a molecular weight of 183.33 g/mol . This compound is known for its unique structure, which includes a cyclohexyl ring substituted with a methyl group and an ethyl chain attached to a propan-1-amine group. It is a clear, colorless liquid with high purity (98%) and offers a blend of reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing primary amines like n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine is the Gabriel synthesis. This method involves the alkylation of potassium phthalimide with an alkyl halide, followed by hydrazine treatment to liberate the primary amine . The reaction conditions typically involve the use of a base such as KOH or NaOH and an alkyl halide under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often include custom synthesis and procurement of raw materials to meet specific requirements .

Chemical Reactions Analysis

Types of Reactions

n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, hydrazones, and various amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine exerts its effects involves its interaction with molecular targets and pathways. For example, in oxidation reactions, the nitrogen atom in the amine group acts as a nucleophile, attacking the carbonyl carbon of aldehydes or ketones to form imines or enamines . This nucleophilic addition is a key step in many organic reactions involving this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine is unique due to its cyclohexyl ring substituted with a methyl group and an ethyl chain, which imparts distinct chemical properties and reactivity compared to simpler amines. This structural complexity makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

N-[2-(4-methylcyclohexyl)ethyl]propan-1-amine

InChI

InChI=1S/C12H25N/c1-3-9-13-10-8-12-6-4-11(2)5-7-12/h11-13H,3-10H2,1-2H3

InChI Key

ZPCCQGKZRQUVFS-UHFFFAOYSA-N

Canonical SMILES

CCCNCCC1CCC(CC1)C

Origin of Product

United States

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